molecular formula C17H24N2O2 B15216853 tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B15216853
M. Wt: 288.4 g/mol
InChI Key: OJQCNNOZMQMBKI-UHFFFAOYSA-N
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Description

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic pyrrolopyrrole derivative with a tert-butyl carboxylate group and a phenyl substituent at the 3a position. Its molecular formula is C₁₇H₂₄N₂O₂ (inferred from structural analogs in and ). This compound is stereochemically defined, with the cis-configuration (e.g., CAS 180975-51-3 in ) or enantiomeric forms (e.g., (3aR,6aR)-isomer, CAS 370882-39-6 in ). It serves as a critical chiral building block in drug design, enabling the development of synthetic intermediates, biological probes, and functional materials due to its rigid bicyclic framework and stereochemical diversity .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 3a-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-14-17(12-19,9-10-18-14)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

OJQCNNOZMQMBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (Target) Phenyl at 3a, tert-butyl carboxylate C₁₇H₂₄N₂O₂ ~296.4 (calculated) 370882-39-6 Drug design, chiral intermediates
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate No phenyl substituent C₁₁H₂₀N₂O₂ 212.29 180975-51-3 Synthetic intermediates
tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Benzyl at N1 C₁₉H₂₆N₂O₂ 314.43 132414-80-3 Pharmaceutical intermediates
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-... Indole substituents, ethyl carboxylate C₃₂H₃₄N₄O₅ 554.64 N/A Enzyme inhibition studies

Key Observations :

  • The phenyl group at the 3a position in the target compound enhances steric bulk and aromatic interactions compared to the unsubstituted cis-isomer (CAS 180975-51-3) .
  • Indole-containing derivatives () demonstrate significantly higher molecular weights and complex pharmacophores, making them suitable for targeted enzyme inhibition .

Comparison :

  • The target compound likely requires stringent stereochemical control during synthesis, unlike the indole derivatives, which prioritize functional group compatibility .
  • Copper-catalyzed methods () offer high efficiency but may introduce metal contamination, whereas hydrogenation () is cleaner but slower .

Pharmacological and Physicochemical Properties

Enzyme Inhibition and Solubility
  • Indole Derivatives (): Demonstrated high yields and structural complexity but lack explicit activity data. Their large size and indole moieties may enhance binding to hydrophobic enzyme pockets .
  • Benzyl-Substituted Analogs : Increased lipophilicity (logP >3) may improve blood-brain barrier penetration but could limit solubility in aqueous media .
Solubility and Stability
  • tert-Butyl Group : Enhances metabolic stability by protecting the carboxylate moiety from esterase cleavage, a feature shared across all tert-butyl-protected analogs .
  • HT-Solubility Assays (): Phosphate buffer solubility studies show that phenyl and benzyl substituents reduce aqueous solubility compared to unsubstituted analogs .

Crystallographic and Analytical Characterization

  • SHELX Software (): Widely used for small-molecule crystallography of pyrrolopyrrole derivatives. The target compound’s stereochemistry could be resolved using SHELXL refinement .
  • Spectroscopic Data: Similar compounds () are characterized via ¹H/¹³C NMR, IR, and MS, with diagnostic peaks for tert-butyl (δ ~1.34 ppm in ¹H NMR) and carbonyl groups (ν ~1680–1765 cm⁻¹ in IR) .

Biological Activity

The compound tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a member of the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N2_2O2_2
  • IUPAC Name : this compound
  • CAS Number : 265657-41-8

Anticancer Activity

Research indicates that pyrrole-based compounds exhibit significant anticancer properties. A study highlighted that derivatives of pyrrole, including this compound, have shown effective inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
This compoundMCF-712Cell cycle arrest

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can exhibit broad-spectrum activity against bacteria and fungi.

Case Study: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundCandida albicans16 µg/mL

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

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